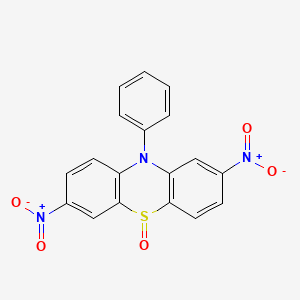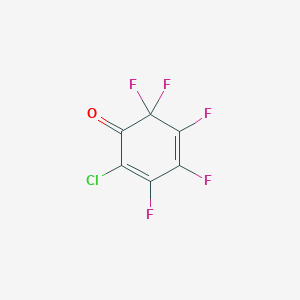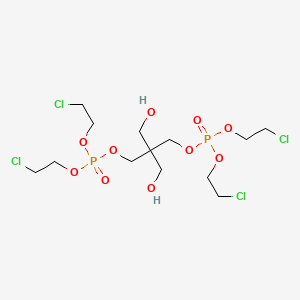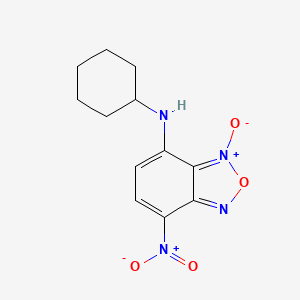
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and dye industries. This compound is characterized by the presence of nitro groups and a phenyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one typically involves the nitration of 10-phenyl-5lambda~4~-phenothiazin-5(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:
- Synthesis of the phenothiazine core.
- Introduction of the phenyl group through a Friedel-Crafts alkylation reaction.
- Nitration of the phenothiazine derivative to introduce nitro groups at the 2 and 7 positions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro groups in 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents such as tin(II) chloride or iron powder in acidic conditions to yield the corresponding diamine.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is not well-documented. similar compounds exert their effects through interactions with cellular targets such as enzymes and receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Diamino-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dichloro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
- 2,7-Dimethyl-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one
Uniqueness
2,7-Dinitro-10-phenyl-5lambda~4~-phenothiazin-5(10H)-one is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
63185-30-8 |
|---|---|
Molekularformel |
C18H11N3O5S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2,7-dinitro-10-phenylphenothiazine 5-oxide |
InChI |
InChI=1S/C18H11N3O5S/c22-20(23)13-7-9-17-16(10-13)19(12-4-2-1-3-5-12)15-8-6-14(21(24)25)11-18(15)27(17)26/h1-11H |
InChI-Schlüssel |
OICYNPRHDLRURE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)



![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![Propyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14501253.png)


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
